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Compound of Interest

Compound Name: 2,2-Dibromohexane

Cat. No.: B039414 Get Quote

Introduction

2,2-Dibromohexane is a geminal dihalide, a class of organic compounds valuable as synthetic

intermediates. Their utility stems from their ability to undergo various transformations, including

conversion to ketones via hydrolysis or formation of alkynes through double

dehydrohalogenation. This document outlines a detailed protocol for the laboratory synthesis of

2,2-dibromohexane starting from 2-hexanone. The described methodology is based on a

deoxygenative bromination reaction using triphenylphosphine and carbon tetrabromide, a

reliable method for converting ketones to gem-dibromides under mild conditions.

Reaction Principle
The conversion of a ketone to a gem-dibromide using triphenylphosphine (PPh₃) and carbon

tetrabromide (CBr₄) proceeds via a mechanism analogous to the Appel reaction.

Triphenylphosphine initially reacts with carbon tetrabromide to form a phosphonium ylide

intermediate. This reactive species then reacts with the carbonyl group of 2-hexanone. A

subsequent series of steps leads to the displacement of the carbonyl oxygen and the formation

of the gem-dibromo functionality at the C2 position, yielding 2,2-dibromohexane and

triphenylphosphine oxide as a byproduct.

Experimental Protocol
Materials and Reagents
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2-Hexanone (C₆H₁₂O)

Triphenylphosphine (PPh₃)

Carbon Tetrabromide (CBr₄)

Dichloromethane (CH₂Cl₂, anhydrous)

Hexane (for chromatography)

Ethyl acetate (for chromatography)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (for column chromatography)

Equipment

Round-bottom flask

Magnetic stirrer and stir bar

Argon or nitrogen gas inlet

Ice bath

Rotary evaporator

Separatory funnel

Glassware for column chromatography

NMR tubes and spectrometer

Procedure
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Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (argon or

nitrogen), add triphenylphosphine (2.0 eq). Add anhydrous dichloromethane (100 mL) and

stir until the triphenylphosphine is fully dissolved.

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add carbon

tetrabromide (1.5 eq) to the stirred solution. A color change to yellow or orange is typically

observed. Allow the mixture to stir at 0 °C for 15 minutes.

Addition of Ketone: Add 2-hexanone (1.0 eq) dropwise to the reaction mixture at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a

rotary evaporator to remove most of the dichloromethane.

Purification - Part 1 (Extraction): Add hexane to the residue to precipitate the

triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing with

additional hexane. Combine the filtrates and wash sequentially with saturated aqueous

NaHCO₃ solution and brine.

Purification - Part 2 (Drying and Concentration): Dry the organic layer over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification - Part 3 (Column Chromatography): Purify the crude product by silica gel column

chromatography using a hexane/ethyl acetate gradient to afford pure 2,2-dibromohexane.

Characterization: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to

confirm its identity and purity.

Data Presentation
Table 1: Reactant and Product Information and Typical Reaction Parameters
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Parameter Value

Reactants

2-Hexanone MW: 100.16 g/mol , 1.0 eq

Triphenylphosphine MW: 262.29 g/mol , 2.0 eq

Carbon Tetrabromide MW: 331.63 g/mol , 1.5 eq

Product

2,2-Dibromohexane MW: 243.97 g/mol [1][2]

Reaction Conditions

Solvent Dichloromethane (anhydrous)

Temperature 0 °C to Room Temperature

Reaction Time 12-16 hours

Expected Outcome

Typical Yield 70-85%

Note: The yield is an estimate based on similar reactions and has not been experimentally

verified for this specific substrate.

Predicted Spectroscopic Data for 2,2-Dibromohexane

¹H NMR (CDCl₃, 400 MHz):

δ 2.35 (s, 3H, -C(Br₂)CH₃)

δ 2.10 (t, 2H, -CH₂C(Br₂)CH₃)

δ 1.50 (m, 2H, -CH₂CH₂C(Br₂)CH₃)

δ 0.95 (t, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz):
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δ 68.5 (C, C2)

δ 45.0 (CH₂, C3)

δ 35.0 (CH₃, C1)

δ 29.5 (CH₂, C4)

δ 22.0 (CH₂, C5)

δ 13.5 (CH₃, C6)

Disclaimer: The NMR data provided are predicted values based on standard chemical shift

calculations and have not been obtained from an experimental spectrum of 2,2-
dibromohexane.

Visualizations
Caption: Reaction scheme for the synthesis of 2,2-dibromohexane.

Caption: Experimental workflow for the synthesis and purification of 2,2-dibromohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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